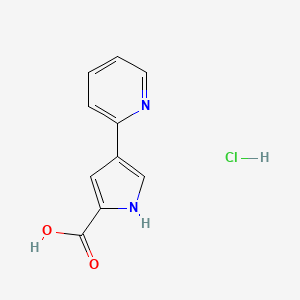

4-(pyridin-2-yl)-1H-pyrrole-2-carboxylicacidhydrochloride

Description

4-(Pyridin-2-yl)-1H-pyrrole-2-carboxylic acid hydrochloride is a heterocyclic organic compound featuring a pyrrole ring fused with a pyridine moiety and a carboxylic acid group, stabilized as a hydrochloride salt. This structure imparts unique physicochemical properties, making it relevant in pharmaceutical and materials science research.

Properties

Molecular Formula |

C10H9ClN2O2 |

|---|---|

Molecular Weight |

224.64 g/mol |

IUPAC Name |

4-pyridin-2-yl-1H-pyrrole-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C10H8N2O2.ClH/c13-10(14)9-5-7(6-12-9)8-3-1-2-4-11-8;/h1-6,12H,(H,13,14);1H |

InChI Key |

TZUONYAVUTXVNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CNC(=C2)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid hydrochloride typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the condensation of 2-aminopyridine with a suitable pyrrole derivative in the presence of a catalyst such as iodine or tert-butyl hydroperoxide (TBHP) in toluene . The reaction conditions are generally mild and do not require the use of metals .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions can be optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce pyrrole derivatives with reduced functional groups.

Scientific Research Applications

4-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Substituent Effects: The introduction of electron-withdrawing groups (e.g., Cl) or electron-donating groups (e.g., OMe) significantly alters reactivity and solubility. For instance, 5-chloro derivatives exhibit lower yields (71%) compared to unsubstituted (95%) or methoxy-substituted (80%) analogs, likely due to steric or electronic hindrance during synthesis .

- Crystalline Properties: Structural analogs like 4-(5-Chloro-2-isopropylaminopyridin-4-yl)-1H-pyrrole-2-carboxylic acid amide HCl hydrate demonstrate defined XRPD patterns (e.g., FIG. 10 in EP 3250562B1), suggesting that the hydrochloride salt form enhances crystallinity and stability .

- Pharmacological Relevance: Pyrrolo-pyridine carboxylic acids are frequently explored as kinase inhibitors or intermediates in drug discovery. The pyridine-pyrrole scaffold in 4-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid hydrochloride may offer similar binding affinity to biological targets .

Table 2: Molecular and Commercial Data

| Parameter | 4-(Pyridin-2-yl)-1H-pyrrole-2-carboxylic Acid Hydrochloride (Hypothetical) | 1-(Piperidin-4-yl)-1H-pyrrole-2-carboxylic Acid Hydrochloride |

|---|---|---|

| Molecular Formula | C₁₀H₉ClN₂O₂ (estimated) | C₁₀H₁₅ClN₂O₂ |

| Molecular Weight | ~224.65 g/mol | 230.69 g/mol |

| Commercial Availability | Limited; research-grade only | Available via American Elements (Product Code: OMXX-293501-01) |

| Safety Data | Not publicly disclosed | SDS unavailable; requires direct inquiry |

Key Differences:

- Solubility: Methoxy-substituted derivatives (e.g., 10c in ) show higher solubility in aqueous media compared to chloro-substituted analogs, which may correlate with the hydrochloride salt’s behavior .

Biological Activity

4-(Pyridin-2-yl)-1H-pyrrole-2-carboxylic acid hydrochloride is a compound that has attracted attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic applications based on various research findings.

The biological activity of 4-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid hydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the pyridine and pyrrole rings allows for unique structural interactions with biological macromolecules, enhancing binding affinity and specificity.

Target Interactions

Research indicates that compounds with similar structures can affect cellular processes significantly by binding to receptors or enzymes, leading to alterations in metabolic pathways. For instance, the carboxylic acid group in 4-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid hydrochloride can form hydrogen bonds, which may enhance its interaction with target proteins.

Antimicrobial Activity

Studies have shown that 4-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid hydrochloride exhibits antimicrobial properties. Similar compounds have demonstrated activity against various pathogens, including bacteria and fungi. The compound's mechanism likely involves inhibition of key metabolic enzymes or disruption of cell wall synthesis.

Anti-Tuberculosis Activity

A notable application of pyrrole derivatives is their potential against Mycobacterium tuberculosis. Research has indicated that structural modifications can lead to significant improvements in anti-TB activity. For example, certain derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against M. tuberculosis H37Rv, suggesting that modifications to the pyrrole structure can enhance efficacy while maintaining low cytotoxicity .

Cancer Therapeutics

In cancer research, pyrrole derivatives have been evaluated for their ability to inhibit fibroblast growth factor receptors (FGFR), which are implicated in various tumors. One study highlighted a series of pyrrolo[2,3-b]pyridine derivatives that inhibited FGFRs with IC50 values ranging from 7 to 712 nM. These findings suggest that structural optimization could yield potent anti-cancer agents targeting FGFR signaling pathways .

Table: Summary of Biological Activities

| Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Active against various pathogens | Inhibition of metabolic enzymes |

| Anti-Tuberculosis | MIC < 0.016 μg/mL | Disruption of mycobacterial cell wall synthesis |

| FGFR Inhibition | IC50 values: 7 - 712 nM | Inhibition of FGFR signaling pathways |

Notable Research Findings

- Anti-TB Activity : A study on pyrrole derivatives revealed that certain modifications could enhance anti-TB activity significantly, with some compounds achieving potency comparable to first-line drugs like isoniazid .

- Cancer Cell Proliferation : Another investigation into FGFR inhibitors showed that specific pyrrolo[2,3-b]pyridine derivatives inhibited breast cancer cell proliferation and induced apoptosis through modulation of key proteins involved in cell survival and death .

- Cellular Mechanisms : The compound's potential to disrupt cellular signaling pathways related to inflammation and proliferation has been highlighted in various studies, indicating a broad spectrum of biological activities that warrant further exploration.

Q & A

Q. What interdisciplinary approaches enhance the development of this compound for medicinal applications?

- Methodological Answer : Combine medicinal chemistry, structural biology, and pharmacokinetic modeling:

- Molecular Dynamics Simulations : Predict binding modes to target proteins.

- ADMET Profiling : Assess absorption, metabolism, and toxicity early in development.

- Co-crystallization : Resolve ligand-protein interactions to guide structure-activity relationship (SAR) studies.

Feedback loops between synthesis, computational modeling, and bioassays ensure iterative refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.